N-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring. This reaction is often carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of oxadiazoles, including N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the formamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The formamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Azilsartan: An antihypertensive drug containing an oxadiazole ring.
Ataluren: Used for the treatment of Duchenne muscular dystrophy, also featuring an oxadiazole ring.
Opicapone: A Parkinson’s disease medication with an oxadiazole moiety.
Uniqueness
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is unique due to its specific structure, which combines the oxadiazole ring with a formamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
CAS No. |
122384-65-0 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h4-5H,3H2,1-2H3,(H,8,11) |
InChI Key |
INXAEIKSZDDPIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NO1)CNC=O |
Canonical SMILES |
CC(C)C1=NC(=NO1)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.